molecular formula C16H20N6OS2 B12596105 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B12596105
M. Wt: 376.5 g/mol
InChI Key: LKJYFMNHEBECPB-UHFFFAOYSA-N
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Description

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method includes the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with various aldehydes using iodobenzene diacetate as an oxidizing agent . This reaction is carried out in water, making it an environmentally friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Scientific Research Applications

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting cell proliferation . This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific structure, which combines the triazolopyrimidine and thiazole moieties

Properties

Molecular Formula

C16H20N6OS2

Molecular Weight

376.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H20N6OS2/c1-9-6-10(2)22-13(17-9)20-21-15(22)25-8-12(23)19-14-18-11(7-24-14)16(3,4)5/h6-7H,8H2,1-5H3,(H,18,19,23)

InChI Key

LKJYFMNHEBECPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC(=O)NC3=NC(=CS3)C(C)(C)C)C

Origin of Product

United States

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